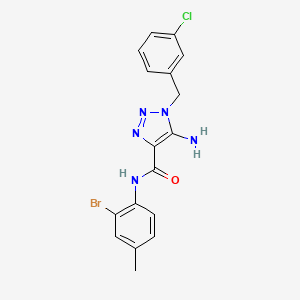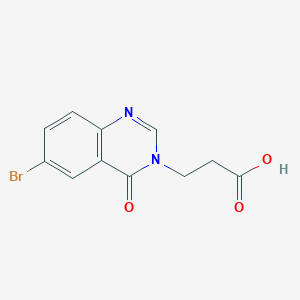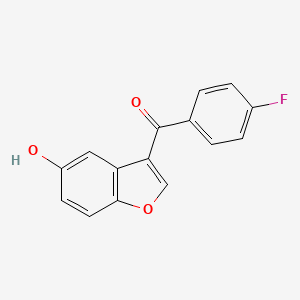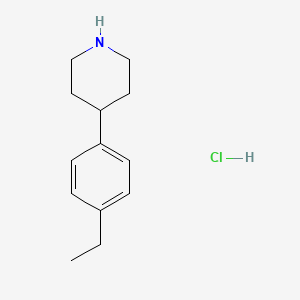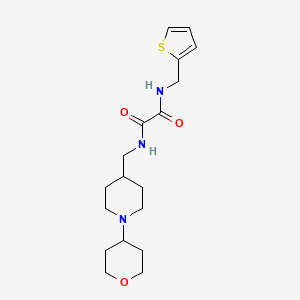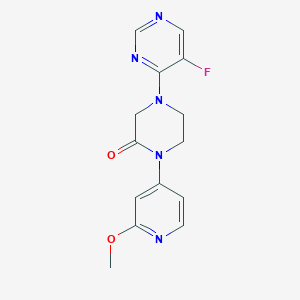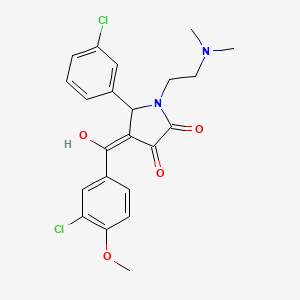![molecular formula C22H22FN3O2 B2398790 1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-57-3](/img/structure/B2398790.png)
1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a bicyclic structure composed of a pyrrole ring fused with a pyrazine ring. This core is substituted with an ethoxyphenyl group at the 1-position and a fluorophenyl group at the N-position. The 2-position of the pyrrolopyrazine core is further substituted with a carboxamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyrazine core, the introduction of the ethoxyphenyl and fluorophenyl groups, and the attachment of the carboxamide group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrazine), a heterocyclic ring (pyrrole), and functional groups like ether (ethoxy), amide (carboxamide), and halogen (fluoro). These features could influence the compound’s physical and chemical properties, as well as its reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and aromatic systems. For instance, the phenyl rings could undergo electrophilic aromatic substitution reactions, the ether group could be cleaved under acidic conditions, and the amide group could participate in hydrolysis or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility could be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces present.Applications De Recherche Scientifique
Synthesis and Characterization
This compound belongs to a class of molecules that have been extensively studied for their synthesis and structural characterization. Studies have demonstrated innovative routes for synthesizing related pyrazolo[1,5-a]pyrimidine derivatives, showcasing their potential in developing novel pharmacophores. For instance, research has detailed the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are closely related to the compound , highlighting the importance of elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) in establishing compound structures (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Antiviral Activity
While excluding direct references to drug use and dosage, it's noteworthy that derivatives of the focal compound have been evaluated for their in vitro cytotoxic activity against various cancer cell lines, illustrating the potential utility of these molecules in cancer research. Representative examples of synthesized products were screened for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their therapeutic potentials (Hassan, Hafez, & Osman, 2014). Furthermore, derivatives have shown remarkable antiavian influenza virus activity, suggesting a role in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Structural Analysis and Hydrogen Bonding Patterns
The molecular and supramolecular structures of related N-arylpyrazinecarboxamides, including studies on mono- and di-substituted derivatives, have been comprehensively analyzed. These studies reveal a wide range of direction-specific intermolecular forces, such as N-H...N, N-H...O, C-H...N, C-H...O hydrogen bonds, and π...π stacking interactions, providing foundational knowledge for the design of new molecules with tailored properties (Wardell et al., 2008).
Safety And Hazards
Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. However, as with all chemicals, it should be handled with appropriate safety precautions to minimize risk of exposure.
Orientations Futures
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and studying its potential applications (for instance, in pharmaceuticals or materials science).
Please note that this is a general analysis based on the structure of the compound and related compounds. For a comprehensive and accurate analysis, specific experimental data and literature sources are needed.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-2-28-17-11-9-16(10-12-17)21-20-8-5-13-25(20)14-15-26(21)22(27)24-19-7-4-3-6-18(19)23/h3-13,21H,2,14-15H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOSXECJBGZRQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2398707.png)
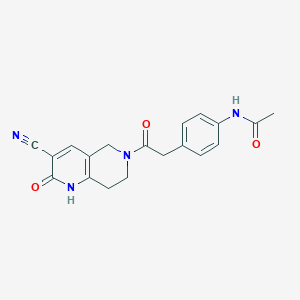
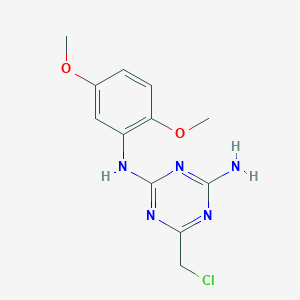
![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2398711.png)
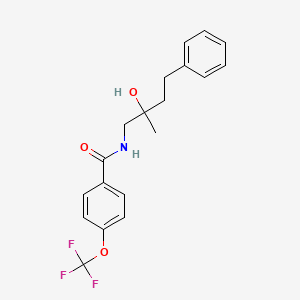
![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)
![4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2398717.png)
